![molecular formula C17H15ClFNO3 B2859216 {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate CAS No. 1794910-00-1](/img/structure/B2859216.png)
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate is an organic compound that belongs to the class of carbamates and benzoates This compound is characterized by the presence of a carbamoyl group attached to a methyl group, which is further connected to a 3-chloro-4-fluorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-methylbenzylamine and 3-chloro-4-fluorobenzoic acid. These intermediates are then subjected to a series of reactions, including carbamoylation and esterification, to form the final product.
Carbamoylation: The reaction between 2-methylbenzylamine and a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, results in the formation of {[(2-Methylphenyl)methyl]carbamoyl}methylamine.
Esterification: The carbamoylated intermediate is then reacted with 3-chloro-4-fluorobenzoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and automated systems may also be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzoate ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted benzoate derivatives.
Hydrolysis: 3-chloro-4-fluorobenzoic acid and {[(2-Methylphenyl)methyl]carbamoyl}methylamine.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme-catalyzed reactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may find applications in the development of new materials, coatings, or agrochemicals.
作用機序
The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate depends on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
類似化合物との比較
Similar Compounds
{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate: Similar structure but lacks the chloro and fluoro substituents.
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-fluorobenzoate: Similar structure but lacks the chloro substituent.
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chlorobenzoate: Similar structure but lacks the fluoro substituent.
Uniqueness
The presence of both chloro and fluoro substituents on the benzoate ring in {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. These features distinguish it from other similar compounds and may enhance its utility in various applications.
特性
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11-4-2-3-5-13(11)9-20-16(21)10-23-17(22)12-6-7-15(19)14(18)8-12/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSQPZHOADMDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide](/img/structure/B2859135.png)
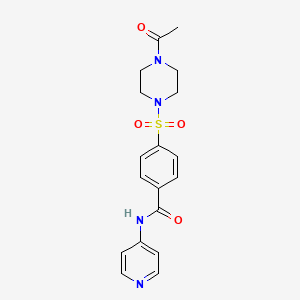
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)
![1-[4-(Dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile](/img/structure/B2859138.png)
![N-Ethyl-N-(2-oxo-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)prop-2-enamide](/img/structure/B2859140.png)
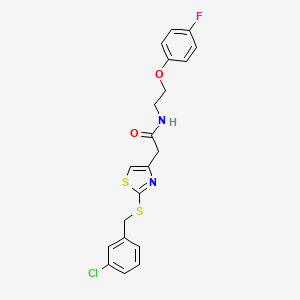
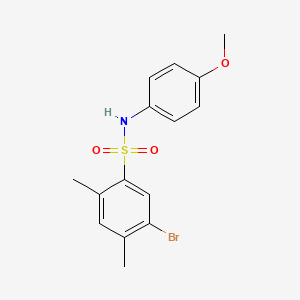
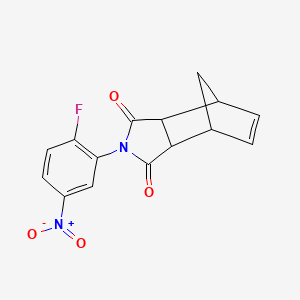
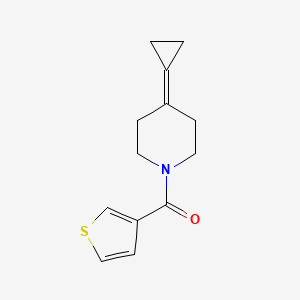
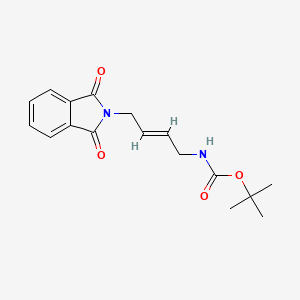

![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
![3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2859156.png)
